molecular formula C9H6F3NO3 B3130559 1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone CAS No. 343564-13-6

1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone

Cat. No.: B3130559
CAS No.: 343564-13-6
M. Wt: 233.14 g/mol
InChI Key: YIOQRLISURACLB-UHFFFAOYSA-N
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Description

1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone is an organic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, with an ethanone moiety. This compound is notable for its unique chemical properties, which are influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone can be synthesized through a multi-step process. One common method involves the nitration of 3-(trifluoromethyl)acetophenone using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems for reagent addition and temperature control can further optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of molecules with enhanced pharmacokinetic properties due to the presence of the trifluoromethyl group.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone is primarily influenced by its functional groups:

Comparison with Similar Compounds

  • 4-Nitro-3-(trifluoromethyl)phenol
  • 4-Nitro-3-(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)phenol

Comparison: 1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenyl ring, combined with an ethanone moiety. This combination imparts distinct chemical and physical properties, such as increased electron-withdrawing capacity and enhanced stability, compared to similar compounds that may lack one or more of these functional groups .

Biological Activity

1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a nitro group and a trifluoromethyl group attached to a phenyl ring, with an ethanone moiety. These functional groups significantly influence its chemical properties:

  • Nitro Group : Acts as an electron-withdrawing group, enhancing the reactivity of the phenyl ring towards nucleophilic attacks.
  • Trifluoromethyl Group : Increases lipophilicity and metabolic stability, which can affect interactions with biological targets.

The biological activity of this compound is primarily attributed to its structural features:

  • Antimicrobial Activity : The compound has shown promising results against various microbial strains, including Gram-positive bacteria such as Staphylococcus aureus. The electron-withdrawing nature of the nitro group may enhance its interaction with bacterial cell membranes .
  • Anticancer Activity : Studies indicate that this compound can inhibit cancer cell proliferation. It has been evaluated against several cancer cell lines, showing potential cytotoxic effects. For instance, derivatives of this compound have demonstrated IC50 values in the micromolar range against MCF-7 breast cancer cells .

Antimicrobial Activity

In a study evaluating various compounds for their effectiveness against Staphylococcus aureus, this compound exhibited significant antimicrobial properties. It was particularly effective against methicillin-resistant strains (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections .

Anticancer Studies

A series of investigations focused on the anticancer properties of this compound derivatives revealed promising results:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-70.65Induces apoptosis via caspase activation
Compound BHCT-1162.41Cell cycle arrest at G1 phase
Compound CHeLa0.78Inhibition of NF-κB signaling pathway

These findings suggest that modifications to the phenyl ring can significantly alter the biological activity of the compounds derived from this compound, indicating a structure-activity relationship (SAR) that merits further exploration .

Synthesis and Derivatives

The synthesis of this compound typically involves reactions with bromoacetyl bromide under controlled conditions to yield high-purity products. The ability to modify the structure leads to various derivatives that can enhance biological activity or target specific pathways in microbial or cancerous cells .

Properties

IUPAC Name

1-[4-nitro-3-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO3/c1-5(14)6-2-3-8(13(15)16)7(4-6)9(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOQRLISURACLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-1-nitro-2-(trifluoromethyl)benzene (1.87 g, 6.93 mmol), tributyl(1-ethoxyvinyl)tin (3.00 g, 8.31 mmol), Pd(PPh3)4 (801 mg, 0.693 mmol), and LiCl (734 mg, 17.3 mmol) in 1,4-dioxane (50 ml) was heated to reflux for 7 hours. The mixture was filtered through a pad of Celite with ethyl acetate. The filtrate was washed with water (100 ml) and brine (100 ml), dried over MgSO4, and evaporated in vacuo. To the obtained residue were added 2N HCl (20 ml) and THF (60 ml). The mixture was stirred at room temperature for 1.5 hours. Saturated aqueous NaHCO3 (60 ml) was added and the aqueous layer was extracted with ethyl acetate (100 ml×2). The combined organic layer was dried over MgSO4, and evaporated in vacuo. The resulting residue was chromatographed over silica gel with hexane/ethyl acetate (3:1) to give 1.51 g (94%) of the title compound as a white solid.
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
734 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
801 mg
Type
catalyst
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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